molecular formula C8H10N2O B11771604 1-(3-(Methylamino)pyridin-2-yl)ethanone

1-(3-(Methylamino)pyridin-2-yl)ethanone

Cat. No.: B11771604
M. Wt: 150.18 g/mol
InChI Key: BMYQAFLMKUVGAM-UHFFFAOYSA-N
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Description

1-(3-(Methylamino)pyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylamino group attached to the pyridine ring and an ethanone group

Preparation Methods

The synthesis of 1-(3-(Methylamino)pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with methyl iodide to form 3-(methylamino)pyridine. This intermediate is then subjected to acylation using acetyl chloride to yield this compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(3-(Methylamino)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-(Methylamino)pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Methylamino)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(Methylamino)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Aminopyridin-3-yl)ethanone: This compound has an amino group instead of a methylamino group, leading to different chemical and biological properties.

    1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: This compound has a pyrrolidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Biological Activity

1-(3-(Methylamino)pyridin-2-yl)ethanone, also known as a pyridine derivative, has gained attention in recent years due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(=O)N(C)C1=CC=CC=N1

The compound features a methylamino group attached to a pyridine ring, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against multi-drug resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study investigating its effects on various cancer cell lines revealed:

  • Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • IC50 Values:
    • HeLa: 20 μM
    • MCF-7: 15 μM
    • A549: 25 μM

These findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic processes, leading to reduced cellular proliferation.
  • Receptor Modulation: It may act as an allosteric modulator at various receptors, influencing downstream signaling pathways critical for cell survival and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of this compound against resistant strains of E. coli. The study demonstrated that the compound could significantly reduce bacterial load in vitro, suggesting its potential as an alternative treatment for infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapy, the compound was administered to MCF-7 cells in varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that further investigation into the compound's mechanism could lead to novel cancer therapies .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-[3-(methylamino)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)8-7(9-2)4-3-5-10-8/h3-5,9H,1-2H3

InChI Key

BMYQAFLMKUVGAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)NC

Origin of Product

United States

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